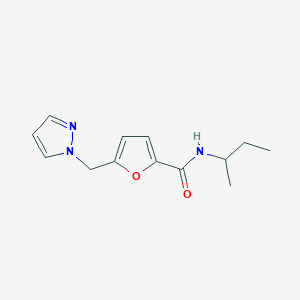![molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
3-Bicyclo[3.2.0]heptanylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bicyclo[3.2.0]heptanylmethanamine is a bicyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol This compound features a bicyclo[320]heptane core structure, which is a bridged bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[3.2.0]heptanylmethanamine can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using L-Selectride, followed by acetylation and enzymatic resolution using Pseudomonas fluorescens lipase . Another method includes the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution to obtain high enantiomeric excess (>98%) of the desired product . The use of lipases and other biocatalysts ensures high selectivity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bicyclo[3.2.0]heptanylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include L-Selectride for reduction, Cu(I) catalysts for photocycloaddition, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include functionalized bicyclo[3.2.0]heptane derivatives, such as alcohols, ketones, and substituted amines .
Wissenschaftliche Forschungsanwendungen
3-Bicyclo[3.2.0]heptanylmethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bicyclo[3.2.0]heptanylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to desired biological effects . The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: This compound has a different arrangement of the bicyclic system and is used as a bioisostere for meta-substituted benzenes.
Bicyclo[3.3.0]octane: Another bicyclic compound with a larger ring system, used in various chemical applications.
Uniqueness
3-Bicyclo[3.2.0]heptanylmethanamine is unique due to its specific bicyclic structure and the presence of the methanamine group. This combination provides distinct reactivity and potential for diverse applications in research and industry. Its rigid framework and functional group versatility make it a valuable compound for the synthesis of complex molecules and the study of enzyme-catalyzed reactions.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-bicyclo[3.2.0]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
YMMAPBFOUWCDBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
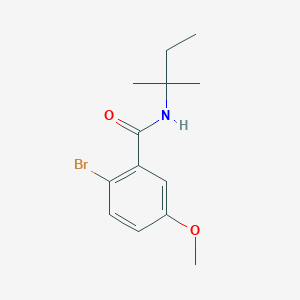

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
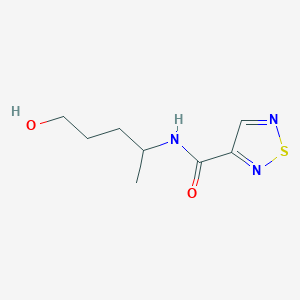

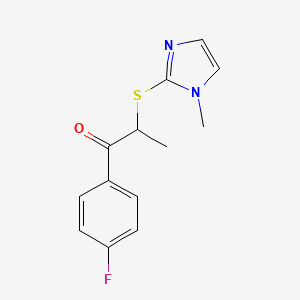
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
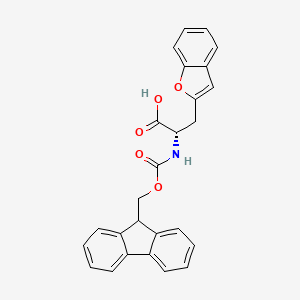
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

